molecular formula C18H15BrN2O3S B2888009 (E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865545-27-3

(E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2888009
CAS No.: 865545-27-3
M. Wt: 419.29
InChI Key: YYBSDVXPNRQIOH-CZIZESTLSA-N
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Description

This compound is a benzothiazole derivative featuring a 3-bromobenzoyl imino group at position 2, an ethyl substituent at position 3, and a methyl carboxylate ester at position 4. The (E)-configuration of the imine group ensures spatial arrangement critical for intermolecular interactions and reactivity. Benzothiazoles are heterocyclic systems known for their pharmacological relevance, including antimicrobial and anticancer activities, which are often modulated by substituents like halogenated aryl groups and ester functionalities . The bromine atom enhances lipophilicity and may participate in halogen bonding, while the ethyl group introduces steric effects that influence molecular packing and solubility .

Properties

IUPAC Name

methyl 2-(3-bromobenzoyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-3-21-14-8-7-12(17(23)24-2)10-15(14)25-18(21)20-16(22)11-5-4-6-13(19)9-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBSDVXPNRQIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: While specific data for the target compound is unavailable, benzothiazoles with electron-withdrawing groups (e.g., Br, ester) often exhibit enhanced bioactivity compared to alkyl or cyano derivatives .
  • Crystallographic Utility : The target compound’s structure, if resolved via SHELX-based refinement (as in ), would contribute to the Cambridge Structural Database (CSD, ), aiding future comparisons of halogenated heterocycles.

Q & A

Basic: What are the standard protocols for synthesizing (E)-methyl 2-((3-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: Condensation of a thiazole precursor (e.g., methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate) with 3-bromobenzoyl chloride under basic conditions. Triethylamine is often used as a catalyst to facilitate imine bond formation .
  • Step 2: Solvent optimization. Ethanol or dimethylformamide (DMF) under reflux conditions (~80–100°C) ensures high yields. Reaction times vary between 12–24 hours, monitored via TLC or HPLC .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol.

Key Considerations:

  • Control reaction pH to avoid ester hydrolysis.
  • Use anhydrous solvents to prevent side reactions.

Basic: What analytical techniques are recommended for structural characterization?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • X-ray crystallography: For definitive 3D structure determination. Use SHELX for refinement and ORTEP-3 for visualization of hydrogen bonding and ring puckering .
  • Spectroscopy:
    • NMR: ¹H/¹³C NMR to confirm imine (C=N, δ ~8.5–9.0 ppm) and ester (C=O, δ ~165–170 ppm) functionalities.
    • IR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1620 cm⁻¹ (C=N) .
  • Mass spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~419.29) .

Basic: How is the compound screened for preliminary biological activity?

Answer:
Initial screening involves:

  • Anticancer activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with cisplatin as a positive control .
  • Antimicrobial activity: Disk diffusion or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-response curves: Use nonlinear regression (GraphPad Prism) to quantify potency.

Note: Ensure compound purity (>95%) via HPLC before testing to avoid false positives .

Advanced: How do structural modifications (e.g., bromine substitution, ester groups) influence bioactivity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Bromine at 3-position: Enhances lipophilicity and DNA intercalation potential, improving anticancer activity .
  • Ester vs. ethyl groups: Methyl esters increase metabolic stability compared to ethyl analogs, as shown in pharmacokinetic studies .
  • Imine geometry: The E-isomer exhibits stronger hydrogen bonding with biological targets (e.g., topoisomerase II) than the Z-isomer .

Example Comparison (IC₅₀, HeLa cells):

SubstituentIC₅₀ (μM)
3-Bromo (E-isomer)12.3 ± 1.2
4-Bromo (E-isomer)28.7 ± 2.5
Ethyl ester analog45.6 ± 3.1

Data adapted from benzothiazole derivative studies .

Advanced: What crystallographic challenges arise during refinement of this compound?

Answer:
Common issues include:

  • Disorder in the imine group: Resolve using SHELXL restraints (DFIX, FLAT) to maintain planar geometry .
  • Hydrogen bonding ambiguity: Apply Hirshfeld surface analysis (CrystalExplorer) to distinguish strong (N–H⋯O) vs. weak (C–H⋯π) interactions .
  • Ring puckering: Use Cremer-Pople coordinates to quantify out-of-plane deviations in the dihydrothiazole ring .

Workflow:

Collect high-resolution data (≤1.0 Å).

Refine with SHELXL using TWIN/BASF commands if twinning is detected.

Validate with Rint < 0.05 and GooF ~1.0 .

Advanced: How to resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

Answer:
Discrepancies often stem from:

  • Assay conditions: Variability in cell passage number, serum concentration, or incubation time. Standardize protocols (e.g., 24-hour exposure in RPMI-1640 medium) .
  • Compound stability: Perform stability studies (HPLC) in cell culture media to rule out degradation.
  • Off-target effects: Use siRNA knockdown or isoform-specific inhibitors (e.g., topoisomerase IIα vs. IIβ) to confirm target engagement .

Advanced: What strategies are used to elucidate the compound’s mechanism of action?

Answer:
Advanced methodologies include:

  • Enzyme inhibition assays: Measure inhibition constants (Ki) for targets like tyrosine kinases or carbonic anhydrase using stopped-flow kinetics .
  • Molecular docking (AutoDock Vina): Compare binding poses with co-crystallized ligands (PDB IDs: 1TKI, 3ERT). Focus on hydrophobic pockets accommodating the bromophenyl group .
  • Transcriptomics: RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) post-treatment .

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